Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate
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Overview
Description
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is an organic compound that belongs to the class of phenylacrylates This compound is characterized by the presence of an ethyl ester group, an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenylacrylates with various functional groups.
Scientific Research Applications
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(6-amino-3-chloro-2-bromophenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-methylphenyl)acrylate: Similar structure but with a methyl group instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-nitrophenyl)acrylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C11H11ClFNO2 |
---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-10(15)6-3-7-9(14)5-4-8(12)11(7)13/h3-6H,2,14H2,1H3/b6-3+ |
InChI Key |
SWJVRILNDZQPLQ-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)Cl)N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1F)Cl)N |
Origin of Product |
United States |
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